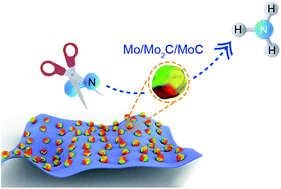Engineering Mo/Mo2C/MoC hetero-interfaces for enhanced electrocatalytic nitrogen reduction†
Journal of Materials Chemistry A Pub Date: 2020-04-07 DOI: 10.1039/D0TA03290E
Abstract
The development of efficient and cost-effective electrocatalysts is essential for the electrochemical reduction of N2 to produce NH3 under ambient conditions. Herein, various well-dispersed Mo-based nanoparticles are selectively synthesized to reveal the influences of the compositions and hetero-interfaces on the performance for the N2 reduction reaction (NRR). Systematic experiments discovered that compared with single-component Mo2C or Mo nanoparticles, the heterostructured binary MoC/Mo2C and ternary Mo/MoC/Mo2C nanoparticles exhibit significantly enhanced NRR performance by creating abundant hetero-interfaces. Moreover, theoretical calculations reveal that the integration of metallic Mo with MoC/Mo2C appreciably reduces the energy demand for NH3 desorption, contributing to the enhanced NRR process. As a result, a remarkable NH3 yield rate of up to 20.4 μg h−1 mg−1 and a FE up to 18.9% can be achieved. These findings suggest that engineering crystalline phases and hetero-interfaces represents a new avenue for advancing the electrocatalytic performance of a NRR catalyst.


Recommended Literature
- [1] Structural phase transitions, dielectric bistability and luminescence of two bulky ion-pair crystals [N(C3H7)4]2[Ln(NO3)5] (Ln = Tb, Dy)†
- [2] Semi-batch and continuous production of Pickering emulsion via direct contact steam condensation†
- [3] Integrated osteoimmunomodulatory strategies based on designing scaffold surface properties in bone regeneration
- [4] A conformal van der Waals graphene coating enabled high-performance piezo-ionic sensor for spatial, gesture, and object recognition†
- [5] Thin-film microfabricated nanofluidic arrays for size-selective protein fractionation†
- [6] Copper-promoted probe for nitric oxide based on o-phenylenediamine: Large blue-shift in absorption and fluorescence enhancement†
- [7] Correspondence
- [8] Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones†
- [9] Legal notes
- [10] Highly efficient radiative recombination in intrinsically zero-dimensional perovskite micro-crystals prepared by thermally-assisted solution-phase synthesis†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 18860-78-1
-
CAS no.: 19455-20-0
-
CAS no.: 108373-05-3









